molecular formula C5H8N4O2 B13617722 2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid CAS No. 1784792-28-4

2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid

Cat. No.: B13617722
CAS No.: 1784792-28-4
M. Wt: 156.14 g/mol
InChI Key: KPWAOFHMUXXBLC-UHFFFAOYSA-N
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Description

2-Methyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a tetrazole ring at the third carbon of the propanoic acid backbone and a methyl group at the second carbon. Its molecular formula is C₅H₈N₄O₂, with a molecular weight of 156.15 g/mol (calculated). The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capabilities .

Properties

CAS No.

1784792-28-4

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

2-methyl-3-(2H-tetrazol-5-yl)propanoic acid

InChI

InChI=1S/C5H8N4O2/c1-3(5(10)11)2-4-6-8-9-7-4/h3H,2H2,1H3,(H,10,11)(H,6,7,8,9)

InChI Key

KPWAOFHMUXXBLC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NNN=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the cycloaddition reaction between a nitrile and an azide. This reaction is facilitated by the use of catalysts such as zinc salts or Lewis acids. The reaction conditions often include moderate temperatures and the use of solvents like water or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variants

2-Methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic Acid
  • Structure: Methyl and tetrazole groups are both at the second carbon of propanoic acid (SMILES: CC(C)(C1=NNN=N1)C(=O)O) .
  • Molecular Formula : C₅H₈N₄O₂ (identical to the target compound).
  • Key Differences :
    • The tetrazole’s position alters steric effects and electronic distribution.
    • Predicted to have a higher pKa than the target compound due to reduced electron-withdrawing effects on the carboxylic acid .
AspTtz (2-Amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic Acid)
  • Structure: Amino group replaces the methyl at the second carbon (SMILES: NC(C(C(=O)O)N1N=NN=C1)).
  • Molecular Formula : C₄H₇N₅O₂ (MW: 169.13 g/mol) .
  • Demonstrated nanomolar IC₅₀ values as an EphA2 agonist in vitro .
2-{[(tert-Butoxy)carbonyl]amino}-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic Acid
  • Structure: Boc-protected amino group at the second carbon (CAS: 1437482-78-4) .
  • Molecular Formula : C₉H₁₅N₅O₄ (MW: 257.25 g/mol).
  • Key Differences :
    • The tert-butyl group enhances lipophilicity, improving membrane permeability .

Complex Derivatives with Tetrazole Moieties

AV7 (3-(4-((2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoyl)oxy)phenyl)-2-amino-propanoic Acid)
  • Structure : Tetrazole attached to a biphenyl system, linked via a peptide-like backbone (MW: 598.69 g/mol) .
  • Key Differences :
    • Extended aromatic system enhances binding to hydrophobic pockets in enzymes or receptors.
    • Demonstrated 69% yield in synthesis, with FT-IR and NMR confirming structural integrity .
Compound 11 (1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic Acid)
  • Structure: Tetrazole-phenyl-imidazole-propanoic acid hybrid (MW: 297.24 g/mol) .
  • Key Differences :
    • Imidazole introduces basicity (pKa ~7), enabling pH-dependent solubility .
    • High synthetic yield (88%) via ESI-MS and NMR validation .
(2R)-2-[[2-(5-Chlorothiophen-2-yl)-4-oxidanylidene-6-[2-(1H-tetrazol-5-yl)phenyl]quinazolin-3-yl]methyl]-3-(4-chlorophenyl)propanoic Acid
  • Structure : Quinazoline core with tetrazole and chlorophenyl groups (MW: 603.48 g/mol) .
  • Key Differences :
    • Designed for high-affinity binding to kinases, leveraging the tetrazole’s bioisosteric role .
    • Aromatic stacking interactions enhance target engagement .

Bioisosteric Replacements and Triazole Analogs

3-(1H-1,2,4-Triazol-1-yl)propanoic Acid Derivatives
  • Example: 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 1353963-91-3) .
  • Key Differences :
    • Triazole replaces tetrazole, reducing ring acidity (pKa ~2.5 vs. ~4.5 for tetrazole).
    • Altered hydrogen-bonding capacity impacts receptor selectivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
2-Methyl-3-(1H-tetrazol-5-yl)propanoic acid C₅H₈N₄O₂ 156.15 Tetrazole, methyl, carboxylic acid Bioisostere for carboxylic acids
2-Methyl-2-(1H-tetrazol-5-yl)propanoic acid C₅H₈N₄O₂ 156.15 Tetrazole, methyl, carboxylic acid Positional isomer with higher pKa
AspTtz C₄H₇N₅O₂ 169.13 Tetrazole, amino, carboxylic acid EphA2 agonist (IC₅₀: nanomolar)
Compound 11 (imidazole-tetrazole hybrid) C₁₄H₁₄N₆O₂ 298.30 Tetrazole, imidazole, carboxylic acid High-yield synthesis (88%)
Quinazoline derivative C₂₉H₂₀Cl₂N₆O₃S 603.48 Tetrazole, quinazoline, chlorophenyl Kinase inhibition

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